E-PRA Peptide E-PRA Peptide
Brand Name: Vulcanchem
CAS No.: 874295-88-2
VCID: VC17091139
InChI: InChI=1S/C45H78N12O12/c1-9-12-14-31(45(68)69)51-36(60)21-49-44(67)37(26(8)11-3)57-43(66)33(18-25(6)7)55-42(65)34(19-27-20-48-23-50-27)56-40(63)30(15-16-35(47)59)53-41(64)32(17-24(4)5)54-39(62)29(13-10-2)52-38(61)28(46)22-58/h20,23-26,28-34,37,58H,9-19,21-22,46H2,1-8H3,(H2,47,59)(H,48,50)(H,49,67)(H,51,60)(H,52,61)(H,53,64)(H,54,62)(H,55,65)(H,56,63)(H,57,66)(H,68,69)/t26-,28-,29-,30-,31-,32-,33-,34-,37-/m0/s1
SMILES:
Molecular Formula: C45H78N12O12
Molecular Weight: 979.2 g/mol

E-PRA Peptide

CAS No.: 874295-88-2

Cat. No.: VC17091139

Molecular Formula: C45H78N12O12

Molecular Weight: 979.2 g/mol

* For research use only. Not for human or veterinary use.

E-PRA Peptide - 874295-88-2

Specification

CAS No. 874295-88-2
Molecular Formula C45H78N12O12
Molecular Weight 979.2 g/mol
IUPAC Name (2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]pentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]hexanoic acid
Standard InChI InChI=1S/C45H78N12O12/c1-9-12-14-31(45(68)69)51-36(60)21-49-44(67)37(26(8)11-3)57-43(66)33(18-25(6)7)55-42(65)34(19-27-20-48-23-50-27)56-40(63)30(15-16-35(47)59)53-41(64)32(17-24(4)5)54-39(62)29(13-10-2)52-38(61)28(46)22-58/h20,23-26,28-34,37,58H,9-19,21-22,46H2,1-8H3,(H2,47,59)(H,48,50)(H,49,67)(H,51,60)(H,52,61)(H,53,64)(H,54,62)(H,55,65)(H,56,63)(H,57,66)(H,68,69)/t26-,28-,29-,30-,31-,32-,33-,34-,37-/m0/s1
Standard InChI Key VGKZTCPRZPOHJD-ZEXGZJMNSA-N
Isomeric SMILES CCCC[C@@H](C(=O)O)NC(=O)CNC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC)NC(=O)[C@H](CO)N
Canonical SMILES CCCCC(C(=O)O)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCC)NC(=O)C(CO)N

Introduction

Structural Composition and Chemical Properties

E-PRA is a linear peptide comprising 18 amino acid residues with the molecular formula C₄₅H₇₈N₁₂O₁₂ and a molecular weight of 979.2 g/mol. Its IUPAC name, (2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]pentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]hexanoic acid, highlights its complex architecture. Key features include:

  • Hydrophobic residues: Leucine (L), valine (V), and isoleucine (I) dominate, suggesting membrane interaction capabilities.

  • Charged residues: Arginine (R) and glutamic acid (E) may facilitate solubility and target binding.

  • Secondary structure: Predicted polyproline II helix motifs, common in ribosomal-targeting AMPs like apidaecin, enhance stability and ribosomal binding .

Synthesis and Modification Strategies

E-PRA is synthesized via solid-phase peptide synthesis (SPPS), a method optimized for high-fidelity production of complex sequences . Critical steps include:

Coupling and Deprotection

  • Coupling: Protected amino acids are sequentially added to a resin-bound chain using activators like HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate).

  • Deprotection: Trifluoroacetic acid (TFA) removes Fmoc (9-fluorenylmethoxycarbonyl) groups, enabling subsequent residue addition.

Post-Synthetic Modifications

  • C-terminal modifications: Substitution of leucine with decarboxy leucine or leucinol in apidaecin analogs reduced activity by >800-fold , underscoring the importance of terminal carboxyl groups in E-PRA’s function.

  • Proline substitutions: Replacing proline with azetidine-2-carboxylic acid in apidaecin derivatives maintained ribosomal binding, suggesting similar tolerance in E-PRA .

Mechanistic Insights and Biological Activity

While direct studies on E-PRA are scarce, its sequence homology to apidaecin analogs implies a mechanism centered on translation inhibition. Key interactions include:

  • Ribosomal binding: Stabilization of the ribosome-tRNA-release factor (RF) complex, preventing translation termination .

  • RF sequestration: Depletion of free RF molecules halts protein synthesis, leading to bacterial growth arrest .

Table 1: Comparative Activity of Apidaecin Analogs

PeptideModificationMIC (μM)Fold Change
Api-137None0.16–0.31
1Homoarginine2.516
5Leucinol532

E-PRA’s activity likely depends on conserved residues (e.g., C-terminal PRX motif), as seen in apidaecin pharmacophores .

Applications in Research and Development

Antimicrobial Development

E-PRA’s structural similarity to apidaecin derivatives positions it as a candidate for combating Gram-negative pathogens like Escherichia coli and Klebsiella pneumoniae. Modifications to enhance proteolytic stability (e.g., guanidinylation) could improve efficacy .

Amino AcidBinary Code
Alanine000
Valine001
Leucine010
Serine011
Threonine100
Phenylalanine101
Tyrosine110
Glutamic Acid111

Challenges and Future Directions

Stability Optimization

  • Oxidation resistance: Methionine and cysteine exclusion minimizes disulfide formation .

  • Protease resistance: Incorporation of D-amino acids or cyclization could extend half-life .

Target Specificity

Engineering E-PRA to discriminate between bacterial and eukaryotic ribosomes remains critical. Apidaecin’s specificity for prokaryotic RF1 suggests a viable pathway .

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